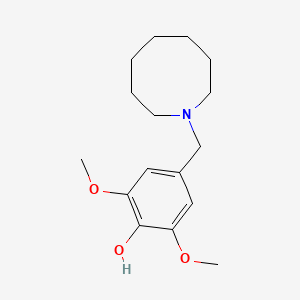![molecular formula C24H18Cl2N2O2S B5154290 N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide](/img/structure/B5154290.png)
N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[4-(4-biphenylyl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide (referred to as Compound A) is a synthetic compound that has gained attention in the scientific community due to its potential use in various research applications. It is a small molecule inhibitor that targets a specific protein, making it a useful tool for investigating the role of that protein in various biological processes.
Mécanisme D'action
Compound A targets a specific protein known as PIM kinase, which is involved in various biological processes, including cell proliferation and survival. By inhibiting the activity of PIM kinase, Compound A is able to inhibit the growth of cancer cells and modulate other biological processes.
Biochemical and Physiological Effects:
Compound A has been shown to have various biochemical and physiological effects. In addition to inhibiting the growth of cancer cells, it has been shown to modulate the immune response and reduce inflammation. It has also been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
Compound A has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified, making it a useful tool for investigating the role of specific proteins in various biological processes. Additionally, it has been shown to be effective in inhibiting the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of cancer therapies. However, one limitation of Compound A is that it may have off-target effects, which could complicate the interpretation of experimental results.
Orientations Futures
There are several future directions for the use of Compound A in scientific research. One potential direction is the development of cancer therapies based on the inhibition of PIM kinase. Additionally, it may be useful for investigating the role of PIM kinase in other biological processes, such as angiogenesis and inflammation. Further research is also needed to investigate the potential neuroprotective effects of Compound A and its potential use in the treatment of neurodegenerative diseases. Finally, the development of more specific inhibitors of PIM kinase may be useful for reducing the potential off-target effects of Compound A.
Méthodes De Synthèse
Compound A can be synthesized using a multi-step process that involves the reaction of several different chemicals. The first step involves the reaction of 2,4-dichlorophenol with 2-chloroacetyl chloride to form 2-(2,4-dichlorophenoxy)acetyl chloride. This is then reacted with 4-aminothiazole to form N-(2,4-dichlorophenoxyacetyl)-4-aminothiazole. Finally, this compound is reacted with biphenyl-4-ylamine to form Compound A.
Applications De Recherche Scientifique
Compound A has been used in various scientific research applications, particularly in the field of cancer research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of cancer therapies. Additionally, it has been used to investigate the role of specific proteins in various biological processes, including angiogenesis and inflammation.
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O2S/c1-15(30-22-12-11-19(25)13-20(22)26)23(29)28-24-27-21(14-31-24)18-9-7-17(8-10-18)16-5-3-2-4-6-16/h2-15H,1H3,(H,27,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHMOFJQJGLFTFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=NC(=CS1)C2=CC=C(C=C2)C3=CC=CC=C3)OC4=C(C=C(C=C4)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
469.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(biphenyl-4-yl)-1,3-thiazol-2-yl]-2-(2,4-dichlorophenoxy)propanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl N-benzoylmethioninate](/img/structure/B5154207.png)

![N',N'''-1,6-hexanediylbis[N-(3,4-dimethoxyphenyl)urea]](/img/structure/B5154222.png)
![N-[2-(1,3-benzothiazol-2-ylthio)ethyl]-2-[(4-chlorophenyl)thio]acetamide](/img/structure/B5154228.png)
![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-4-propoxybenzamide](/img/structure/B5154243.png)
![N-({[2-(2,3-dichlorophenyl)-1,3-benzoxazol-5-yl]amino}carbonothioyl)-1-benzofuran-2-carboxamide](/img/structure/B5154249.png)

![3-{[(2-methoxyphenyl)amino]methyl}-5-[4-(methylthio)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B5154257.png)
![4-{[2-(benzylsulfonyl)-1-isobutyl-1H-imidazol-5-yl]methyl}-3,3-dimethyl-2-piperazinone](/img/structure/B5154265.png)
![1-[(3-chloro-1-benzothien-2-yl)carbonyl]-4-(4-chloro-2-nitrophenyl)piperazine](/img/structure/B5154275.png)
![2-[(5-{2-[(2-chlorophenyl)amino]-2-oxoethyl}-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-cyclopentylpropanamide](/img/structure/B5154281.png)
![3-chloro-N-[2-(dimethylamino)ethyl]-4-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5154283.png)
![2-(4-chlorobenzyl)-N-[(5-methyl-2-pyrazinyl)methyl]-1,3-benzoxazole-5-carboxamide](/img/structure/B5154294.png)
![1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-{[1-(4-morpholinyl)cyclohexyl]methyl}methanamine](/img/structure/B5154301.png)